1-(Difluoromethyl)naphthalene-7-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)naphthalene-7-carboxaldehyde is an organic compound characterized by the presence of a difluoromethyl group attached to the naphthalene ring at the 7th position, with a carboxaldehyde group at the same position
Preparation Methods
The synthesis of 1-(Difluoromethyl)naphthalene-7-carboxaldehyde typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents. The reaction conditions often involve the use of metal catalysts to facilitate the formation of the C–CF₂H bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-7-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Difluoromethyl)naphthalene-7-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)naphthalene-7-carboxaldehyde exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The difluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and processes .
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-7-carboxaldehyde can be compared with other similar compounds, such as:
1-(Difluoromethyl)naphthalene-5-carboxaldehyde: Similar structure but with the difluoromethyl group at the 5th position.
1-Naphthalenecarboxaldehyde: Lacks the difluoromethyl group, affecting its chemical properties and reactivity.
Properties
Molecular Formula |
C12H8F2O |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
8-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)10-3-1-2-9-5-4-8(7-15)6-11(9)10/h1-7,12H |
InChI Key |
FNVSKIODULGCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.